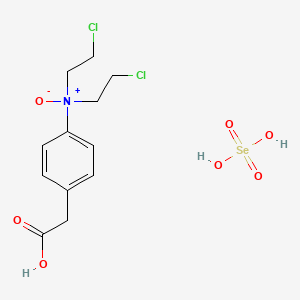
Pharanox selenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pharanox selenate is a derivative of chloroethylaminophenylacetic acid, modified with selenium to enhance its antitumor properties. This compound has shown significant potential in experimental studies and is currently being introduced into clinical trials .
Preparation Methods
Pharanox selenate is synthesized by modifying the cytotoxic group of Pharanox with selenious acid. The synthetic route involves the reaction of Pharanox with selenious acid under controlled conditions to obtain the corresponding alkylating agent, this compound . Industrial production methods for this compound are still under development, as it is primarily used in experimental and clinical research settings.
Chemical Reactions Analysis
Oxidation of Selenite to Selenate
Selenite (SeO32−) can be oxidized to selenate through several mechanisms. Hydrogen peroxide (H2O2) is one such oxidant, but it requires photo-catalytic conditions to efficiently convert selenite to selenate within a short time frame .
Oxidation Mechanism
| Oxidant | Conditions | Time Required |
|---|---|---|
| H2O2 (2 M) | Dark | Two weeks |
| H2O2 (200 mM) with UV light | UV illumination | Within 3 hours |
Reduction Mechanisms
-
Chemical Reduction : Titanium(III) ions can reduce selenate to elemental selenium.
6Ti3++8H++SeO42−→6Ti4++Se+4H2O -
Electrochemical Reduction : Selenate can be reduced at the cathode using alternating current, which involves the formation of titanium(III) ions during electrode polarization .
Biological Relevance
Selenate and selenite are involved in biological pathways, particularly in microbial metabolism. Glutathione plays a role in the reduction of selenite, producing superoxide radicals .
Biological Reduction Pathway
-
Glutathione Reduction : Selenite is reduced to selenodiglutathione, which further reduces to elemental selenium, involving superoxide radicals.
Environmental Significance
Selenate and selenite are present in surface waters due to natural weathering and industrial activities. Their chemical reactions influence selenium cycling in the environment .
Environmental Factors
| Factor | Influence on Selenium Cycling |
|---|---|
| pH | Affects adsorption and reduction rates of selenate/selenite |
| Oxidants | Hydrogen peroxide and other reactive oxygen species can oxidize selenite |
Scientific Research Applications
Therapeutic Applications
1.1 Cancer Treatment
Selenium compounds, including selenate, exhibit significant anticancer properties. Research indicates that selenium nanoparticles (SeNPs), which include forms like selenate, can enhance the efficacy of cancer therapies. They have shown promise in targeting tumor cells while minimizing toxicity to healthy tissues. The mechanisms behind these effects include the induction of apoptotic cell death and cell cycle arrest, which are crucial for inhibiting tumor growth .
1.2 Anti-inflammatory Effects
Pharanox selenate has been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways and reduce oxidative stress, which is linked to various chronic diseases. Studies suggest that selenium supplementation can enhance the activity of glutathione peroxidase 1 (GPx-1), an important antioxidant enzyme that protects cells from oxidative damage .
1.3 Cardiovascular Health
Selenium's role in cardiovascular health is notable, particularly its potential to improve endothelial function in patients with coronary artery disease. Clinical trials have demonstrated that sodium selenite supplementation can increase GPx-1 activity in endothelial cells, suggesting a protective effect against cardiovascular events .
Agricultural Applications
2.1 Crop Enhancement
This compound has been utilized to enhance the nutritional quality of crops. Research shows that applying selenate to plants can increase selenium accumulation in edible parts, thereby improving their antioxidant properties and nutritional value . This biofortification can be particularly beneficial in regions where selenium deficiency is prevalent.
2.2 Stress Resistance
Selenium compounds have been found to improve plant resistance to abiotic stresses such as drought and salinity. The application of sodium selenate has been shown to enhance growth parameters and yield in various crops by mitigating stress effects .
Case Studies and Research Findings
Mechanism of Action
Pharanox selenate exerts its effects through several mechanisms:
Alkylation: The compound alkylates DNA, leading to the disruption of DNA replication and cell division, which is crucial for its antitumor activity.
Oxidative Stress: The selenium component enhances the generation of reactive oxygen species, inducing oxidative stress in cancer cells and promoting cell death.
Enzyme Inhibition: This compound inhibits key enzymes involved in cellular metabolism, further contributing to its antitumor effects
Comparison with Similar Compounds
Pharanox selenate is compared with other similar compounds, such as:
Lophenal: Another chloroethylaminophenylacetic acid derivative used in combination therapy for lymphoproliferative diseases and ovarian cancer.
This compound stands out due to its selenium modification, which enhances its antitumor properties and reduces its teratogenic effects compared to its analogs .
Properties
CAS No. |
205988-96-1 |
|---|---|
Molecular Formula |
C12H17Cl2NO7Se |
Molecular Weight |
437.1 g/mol |
IUPAC Name |
4-(carboxymethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;selenic acid |
InChI |
InChI=1S/C12H15Cl2NO3.H2O4Se/c13-5-7-15(18,8-6-14)11-3-1-10(2-4-11)9-12(16)17;1-5(2,3)4/h1-4H,5-9H2,(H,16,17);(H2,1,2,3,4) |
InChI Key |
VRFIAMXUXRPFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].O[Se](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















